2-Azido-4-methylpyrimidine

説明

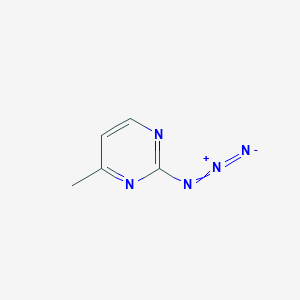

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-azido-4-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c1-4-2-3-7-5(8-4)9-10-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKJYQABXCUVRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azido 4 Methylpyrimidine and Analogues

General Approaches to the Synthesis of Azidopyrimidines

Several general strategies have been established for the synthesis of azidopyrimidines. These methods primarily rely on the conversion of other functional groups, such as hydrazines, halogens, or sulfonic acids, into the azido (B1232118) group.

One established method for preparing azidopyrimidines is through the nitrosation of the corresponding hydrazinopyrimidines. This reaction involves treating a hydrazinopyrimidine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid. The reaction proceeds through the formation of an N-nitrosohydrazine intermediate. rsc.org This intermediate is unstable and subsequently decomposes to form the corresponding azidopyrimidine (B78605). rsc.org The high acidity environment facilitates the conversion to the final azide (B81097) product. rsc.org

Nucleophilic azidation represents a broad category of reactions where the azide ion (N₃⁻) acts as a nucleophile to form a carbon-nitrogen bond. The azide ion is an effective nucleophile for substitution reactions on electron-deficient heterocyclic systems like pyrimidine (B1678525). stackexchange.com This approach encompasses several specific methods, including the displacement of halides and other suitable leaving groups from the pyrimidine ring.

The most common and versatile method for synthesizing azidopyrimidines is the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine with an azide salt, such as sodium azide (NaN₃). rsc.org The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.com

Several key factors influence this reaction:

Position of the Halogen : Nucleophilic substitution is highly favored at the C4 and C2 positions due to the ability of the ring nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com Generally, a halogen at the C4 position is more reactive towards nucleophilic displacement than one at the C2 position. stackexchange.com

Leaving Group Ability : The reactivity of halopyrimidines in SNAr reactions often follows the order F > Cl ≈ Br > I, which is characteristic of reactions where the rate-determining step is the initial nucleophilic attack. nih.govrsc.org

Reaction Conditions : These reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvate the cation of the azide salt while leaving the azide anion highly reactive.

The general scheme for this reaction is the treatment of a chloropyrimidine with sodium azide to yield the corresponding azidopyrimidine and sodium chloride.

While less common than the use of halogenated precursors, derivatives of pyrimidinesulphonic acid can also serve as substrates for the synthesis of azidopyrimidines. In this approach, the sulfonate group (e.g., tosylate or mesylate) functions as a good leaving group. The reaction mechanism is analogous to the displacement of halogens, involving the nucleophilic attack of an azide ion to displace the sulfonate group from the pyrimidine ring.

Targeted Synthesis of 2-Azido-4-methylpyrimidine

The targeted synthesis of this compound is most effectively achieved through a two-step process: the synthesis of a halogenated precursor, followed by a nucleophilic substitution with an azide salt. The most practical precursor for this route is 2-Chloro-4-methylpyrimidine (B15830).

Step 1: Synthesis of the Precursor 2-Chloro-4-methylpyrimidine

Several methods have been reported for the synthesis of 2-Chloro-4-methylpyrimidine, starting from different materials.

| Starting Material | Reagents | Key Conditions | Yield | Reference(s) |

| 2,6-Dichloro-4-methylpyrimidine | Zinc powder, Iodine | Reflux in Ethanol/Water at 70°C for 4 hours | 53% | chemicalbook.comchemicalbook.com |

| 2,4-Dichloropyrimidine | MeMgCl, Fe(acac)₃ | THF solvent at 0°C for 8 hours | 50% | guidechem.com |

| Malonamide | Sodium methoxide, Methyl acetate, then POCl₃ | Multi-step process including cyclization and chlorination | Not specified | guidechem.com |

| 2-Chloro-4-methylpyrimidine hydrochloride | Phosphorus trichloride, Triethylamine | Heated to 80°C | Not specified | guidechem.com |

Step 2: Nucleophilic Azidation of 2-Chloro-4-methylpyrimidine

Once the 2-Chloro-4-methylpyrimidine precursor is obtained, it can be converted to this compound via a nucleophilic aromatic substitution reaction. This involves reacting 2-Chloro-4-methylpyrimidine with sodium azide in a suitable polar aprotic solvent.

The reaction proceeds as follows:

Reactants : 2-Chloro-4-methylpyrimidine and Sodium Azide (NaN₃).

Solvent : Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are typically used to facilitate the reaction.

Conditions : The reaction mixture is typically heated to ensure a reasonable reaction rate.

Product : The chlorine atom at the C2 position is displaced by the azide ion, yielding this compound.

This synthetic approach is robust and benefits from the well-established principles of nucleophilic aromatic substitution on the electron-deficient pyrimidine ring system.

Azide Tetrazole Tautomerism in 2 Azido 4 Methylpyrimidine Systems

Theoretical Framework of Azidoazomethine-Tetrazole Equilibrium

The azidoazomethine-tetrazole equilibrium is a form of valence tautomerism, specifically an electrocyclization reaction. The open-chain azide (B81097) isomer (2-azido-4-methylpyrimidine) can undergo a reversible 1,5-dipolar cycloaddition to form the fused tetrazole ring system (7-methyltetrazolo[1,5-a]pyrimidine). This equilibrium is governed by the relative thermodynamic stabilities of the two tautomers.

The stability of each form is influenced by a delicate balance of electronic and steric factors. The azide form possesses a linear, highly polarizable azido (B1232118) group, while the tetrazole form incorporates the nitrogen atoms into a five-membered aromatic ring. The aromaticity of the tetrazole ring contributes to its stability. The transformation between the two forms is thought to proceed through a p–π atomic orbital overlap rather than a simple electrostatic attraction process. nih.gov

Experimental Investigations of Tautomerism in this compound

Experimental studies, primarily using NMR and IR spectroscopy, as well as X-ray crystallography, have been instrumental in characterizing the tautomeric equilibrium in azidopyrimidine (B78605) systems. These investigations have revealed the profound influence of the compound's environment and molecular structure on the position of the equilibrium.

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form in solution. Generally, an increase in solvent polarity favors the tetrazole tautomer. nih.govmdpi.com This is attributed to the greater polarity and larger dipole moment of the tetrazole form, which is better stabilized by polar solvent molecules. For instance, in a study of related azidopyrimidines, increasing the solvent polarity from carbon tetrachloride (ε ≈ 2.2) to dimethyl sulfoxide (B87167) (DMSO-d6, ε ≈ 46.7) resulted in a significant increase in the proportion of the tetrazole form. nih.gov While specific data for this compound is not detailed in the provided sources, this general trend is a well-established principle for this class of compounds.

Table 1: Illustrative Solvent Effect on Tautomeric Equilibrium This table illustrates the general trend observed for azidopyrimidine derivatives.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer |

|---|---|---|

| Carbon Tetrachloride | 2.2 | Azide |

| Chloroform-d | 4.8 | Azide/Tetrazole Mixture |

| DMSO-d6 | 46.7 | Tetrazole |

In the solid state, the tautomeric form is determined by the packing forces within the crystal lattice. For many substituted 2-azidopyrimidines, the azide form is found to be more prevalent in the solid state, even when the tetrazole form is favored in polar solutions. nih.gov However, this is not a universal rule, and the specific crystalline form can depend on the substitution pattern and crystallization conditions. X-ray crystallography is the definitive method for determining the tautomeric structure in the solid state. researchgate.net

The electronic nature of substituents on the pyrimidine (B1678525) ring significantly influences the azide-tetrazole equilibrium. A general principle is that electron-donating groups (EDGs) tend to stabilize the tetrazole form, while electron-withdrawing groups (EWGs) favor the azide isomer. nih.govmdpi.com

Electron-Donating Groups (e.g., -NH2, -OH): These groups increase the electron density of the pyrimidine ring, which in turn stabilizes the fused tetrazole ring. nih.gov

Electron-Withdrawing Groups (e.g., -NO2, -CN, -CF3): These groups decrease the electron density of the pyrimidine ring, destabilizing the tetrazole form and shifting the equilibrium towards the open-chain azide tautomer. nih.govnih.gov

For this compound, the methyl group at the 4-position is a weak electron-donating group. Based on the established trends, this would be expected to slightly favor the tetrazolo[1,5-a]pyrimidine (B1219648) tautomer compared to an unsubstituted 2-azidopyrimidine (B1655621). Studies on various 4-azidopyrimidines have demonstrated that substituent variation can effectively steer the equilibrium towards the desired isomer. researchgate.net

Kinetic and Thermodynamic Characterization of the Azide-Tetrazole Rearrangement

Variable temperature NMR spectroscopy techniques, such as NOESY/EXSY and DNMR, have been employed to determine the kinetic and thermodynamic parameters of the azide-tetrazole rearrangement. researchgate.net For a series of 2,6-disubstituted 4-azidopyrimidines, the following thermodynamic ranges were reported:

Enthalpy (ΔH): 15–28 kJ mol⁻¹

Entropy (ΔS): 47–65 J mol⁻¹ K⁻¹ researchgate.net

The kinetic parameters for the same series were found to be:

Activation Energy (Ea): 93–117 kJ mol⁻¹

Logarithm of the pre-exponential factor (lgA): 15.1–18.9 researchgate.net

These values indicate a moderate energy barrier for the interconversion, allowing for a dynamic equilibrium at or near room temperature. The equilibrium is shifted toward the azide tautomer at elevated temperatures. mdpi.com The Gibbs free energy values (ΔG298) for related systems have been determined to be in the range of -3.33 to -7.52 kJ/mol, confirming that the tetrazole tautomeric form is generally favored under standard conditions in solution. mdpi.com

Table 2: Thermodynamic and Kinetic Parameters for Azide-Tetrazole Rearrangement in Substituted Azidopyrimidines Data from a study on 2,6-disubstituted 4-azidopyrimidines. researchgate.net

| Parameter | Range of Values |

|---|---|

| ΔH (Enthalpy) | 15–28 kJ mol⁻¹ |

| ΔS (Entropy) | 47–65 J mol⁻¹ K⁻¹ |

| Ea (Activation Energy) | 93–117 kJ mol⁻¹ |

| lgA (Pre-exponential factor) | 15.1–18.9 |

Computational and Quantum Chemical Studies on Tautomeric Preferences

Computational methods, particularly density functional theory (DFT), have proven to be powerful tools for investigating the azido-tetrazole equilibrium. nih.gov These studies complement experimental findings by providing insights into the relative energies and stabilities of the tautomers.

High-level ab initio calculations can predict the gas-phase interconversion energies. acs.org To accurately model the equilibrium in solution, these calculations are often combined with models that account for solvent effects, such as the self-consistent reaction field (SCRF) or polarizable continuum model (PCM). acs.orgresearchgate.net

Theoretical calculations have corroborated experimental observations regarding the influence of substituents. For instance, DFT calculations on substituted tetrazolo[1,5-a]pyrimidines showed that the 2-azidopyrimidine derivatives are approximately 10 kcal mol⁻¹ more stable than the corresponding tetrazole forms in the gas phase. nih.gov These calculations also confirmed that electron-withdrawing groups stabilize the azide isomer, while electron-donating groups stabilize the tetrazole ring. nih.gov Such computational approaches are valuable for predicting the tautomeric preferences of new derivatives and for understanding the underlying electronic factors that govern the equilibrium.

Reactivity and Advanced Chemical Transformations of 2 Azido 4 Methylpyrimidine

Reactivity of the Azido (B1232118) Group in Pyrimidine (B1678525) Systems

The reactivity of the azido group in 2-azido-4-methylpyrimidine is profoundly influenced by its electronic environment and its dynamic relationship with a fused tetrazole ring. Like many 2-azidopyrimidines, this compound exists in a tautomeric equilibrium with its fused tetrazole isomers. nsc.ruacs.org Spectroscopic studies using ¹H and ¹³C NMR have demonstrated that in solution, this compound is in equilibrium with two tetrazole forms: 7-methyltetrazolo[1,5-a]pyrimidine and 5-methyltetrazolo[1,5-a]pyrimidine. nsc.ru

The position of this equilibrium is highly dependent on the polarity of the solvent. In non-polar solvents, the open-chain azido form is favored, whereas polar solvents shift the equilibrium towards the more polar, fused tetrazole forms. mdpi.comnih.gov In the crystalline state, this compound exists exclusively as the 7-methyltetrazolo[1,5-a]pyrimidine isomer. nsc.ru This azide-tetrazole tautomerism is a critical factor in determining the compound's reactivity, as the concentration of the reactive azide (B81097) form can be modulated by the choice of solvent. mdpi.com Electron-withdrawing groups on the pyrimidine ring tend to stabilize the azide form, while electron-donating groups favor the tetrazole isomer. nih.gov

Cycloaddition Reactions Involving this compound

The 1,3-dipolar nature of the azido group makes this compound a valuable substrate for cycloaddition reactions, most notably the popular "click chemistry" reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used reaction for forming 1,4-disubstituted 1,2,3-triazoles. nih.govbioclone.net The reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. glenresearch.com For this compound, the reaction proceeds through the azide tautomer. The presence of the azide-tetrazole equilibrium means that reaction conditions, particularly solvent choice, can influence the reaction rate by affecting the concentration of the reactive azide species. mdpi.com

The general mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. nih.gov A variety of copper(I) sources can be used, with the most common being the reduction of a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate. nih.gov The use of copper-stabilizing ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA), can prevent oxidative side reactions and improve reaction efficiency, particularly in biological applications. glenresearch.com

Table 1: Representative Conditions for CuAAC Reaction of this compound This table is illustrative, based on typical CuAAC reactions with related azido-heterocycles.

| Alkyne Reactant | Copper Source | Ligand/Additive | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | CuSO₄/Na-Ascorbate | None | t-BuOH/H₂O | 25 | >95 |

| Propargyl Alcohol | CuI | TBTA | DMF | 25 | >95 |

| Ethyl Propiolate | Cu(OAc)₂/Na-Ascorbate | THPTA | H₂O | 25 | >90 |

| 1-Ethynyl-4-fluorobenzene | Copper turnings | None | EtOH/H₂O | 60 | >90 |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal ligation reaction that occurs without the need for a cytotoxic copper catalyst. nih.gov The reaction's driving force is the relief of ring strain in highly reactive cyclooctyne (B158145) derivatives. researchgate.net This makes SPAAC particularly suitable for applications in living systems. The kinetics of SPAAC are highly dependent on the structure of the strained alkyne. nih.gov

While specific kinetic data for this compound are not extensively documented, its reactivity is expected to be comparable to other simple organic azides like benzyl (B1604629) azide. The reaction rate can be finely tuned by modifying the cyclooctyne's structure; for instance, dibenzocyclooctynes (DIBO) and their derivatives react exceptionally fast. nih.gov The reaction can be monitored in real-time using techniques such as inline ATR-IR spectroscopy, even in complex biological media. researchgate.net

Table 2: Expected Second-Order Rate Constants (k₂) for SPAAC of this compound with Various Cyclooctynes This table presents expected kinetic data based on the reactivity of model azides with common cyclooctynes.

| Cyclooctyne Reagent | Abbreviation | Solvent | k₂ (M⁻¹s⁻¹) |

| Bicyclo[6.1.0]nonyne | BCN | CD₃CN | ~0.01 - 0.1 |

| Dibenzocyclooctyne | DIBO | DMSO | ~0.1 - 0.5 |

| Azadibenzocyclooctyne | ADIBO | H₂O/DMSO | ~0.5 - 1.0 |

| Difluorinated cyclooctyne | DIFO | CD₃CN | ~1.0 - 5.0 |

Nucleophilic Substitution Reactions of this compound

The pyrimidine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SₙAr). The azido group at the C2 position can act as a leaving group, although the reactivity is often compared to the analogous chloro- or other halo-pyrimidines. In systems with multiple leaving groups, such as 2,4-diazidopyrimidines, nucleophilic attack typically occurs preferentially at the more reactive C4 position. nih.gov

Reactions with various nucleophiles such as amines, alkoxides, and thiolates can lead to the displacement of the azido group. koreascience.kr The facility of these reactions depends on the nucleophilicity of the attacking species and the reaction conditions. For instance, strong nucleophiles like secondary amines can displace azide groups, a reaction that can sometimes be mediated by metal salts. sciforum.netresearchgate.net

Thermolysis and Photolysis Pathways of this compound and its Analogues

The thermal and photochemical decomposition of azidopyrimidines proceeds through highly reactive nitrene intermediates. researchgate.netresearchgate.net Upon heating or irradiation, this compound is expected to lose a molecule of dinitrogen (N₂) to form the corresponding 2-nitreno-4-methylpyrimidine.

Thermolysis: The thermal decomposition of related aromatic azides is a first-order reaction, the rate-limiting step being the extrusion of N₂. researchgate.netnih.gov The resulting singlet nitrene is highly electrophilic and can undergo a variety of subsequent reactions. These include intramolecular cyclization, ring expansion, or intermolecular reactions leading to polymerization, especially at higher concentrations. researchgate.net For some azidopyridines and azidopyrimidines, this decomposition pathway can lead to ring contraction. nih.gov

Photolysis: Photolysis provides an alternative route to the nitrene intermediate. In related tetrazolo[1,5-a]pyridines (the tautomers of 2-azidopyridines), photochemical nitrogen elimination can lead to ring expansion, forming highly strained 1,3-diazepines. nih.gov These intermediates can be trapped by nucleophiles like alcohols or amines. This suggests that photolysis of this compound in the presence of nucleophiles could yield substituted diazepine (B8756704) derivatives.

Ring Transformations and Rearrangements Initiated by the Azido Moiety

The azido group, and its associated tetrazole tautomer, can initiate a variety of skeletal rearrangements and transformations of the pyrimidine ring.

Azide-Tetrazole Tautomerism: As discussed, the fundamental transformation is the reversible intramolecular cyclization of the azido group onto the ring nitrogen to form the fused tetrazolo[1,5-a]pyrimidine (B1219648) system. nsc.ru This equilibrium is the gateway to the distinct reactivity of both the azide and tetrazole forms.

Dimroth Rearrangement: While the classic Dimroth rearrangement involves the interconversion of substituted iminopyrimidines and aminopyrimidines, analogous processes are common in fused pyrimidine systems. wikipedia.orgnih.gov For example, 1,2,4-triazolo[4,3-c]pyrimidines, which can be conceptually derived from the reaction of azidopyrimidines, readily rearrange to the more thermodynamically stable 1,2,4-triazolo[1,5-c]pyrimidine isomers. benthamscience.combeilstein-journals.orgresearchgate.net This type of rearrangement involves a ring-opening, rotation, and ring-closure sequence, often catalyzed by acid or base.

Ring Contraction: Thermal or photochemical generation of the nitrene intermediate from this compound can lead to ring contraction. In analogous 2-azidopyridine (B1249355) systems, the initially formed diazepine intermediate can undergo a rearrangement to yield stable cyanopyrrole derivatives. nih.gov This transformation involves a complex series of bond cleavages and formations, ultimately resulting in a five-membered ring from the original six-membered pyrimidine. Such ring expansion-ring contraction cascades are also known for other substituted pyrimidines. rsc.orgrsc.org

Spectroscopic and Crystallographic Elucidation of 2 Azido 4 Methylpyrimidine Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the tautomeric equilibrium of 2-azido-4-methylpyrimidine in solution. By analyzing the chemical shifts, coupling constants, and signal intensities, the distinct tautomeric forms can be identified and quantified.

Studies using ¹H and ¹³C NMR have demonstrated that this compound (Form A) exists in solution in a tautomeric equilibrium with two tetrazole forms: 7-methyltetrazolo[1,5-a]pyrimidine (Form T1) and 5-methyltetrazolo[1,5-a]pyrimidine (Form T2). nih.gov The ratio between these three species is highly dependent on the polarity of the solvent used. nih.gov

In the azide (B81097) form (A), the pyrimidine (B1678525) ring protons and carbons exhibit characteristic chemical shifts. Upon cyclization to the tetrazole forms (T1 and T2), the symmetry and electronic distribution of the molecule change significantly, resulting in a different set of NMR signals. By comparing the spectra with those of model compounds and analyzing the signal integration, the relative concentrations of each tautomer in a given solvent can be determined.

Table 1: Tautomeric Forms of this compound in Solution

| Form | Chemical Name | Structure |

|---|---|---|

| A | This compound | |

| T1 | 7-Methyltetrazolo[1,5-a]pyrimidine |

| T2 | 5-Methyltetrazolo[1,5-a]pyrimidine | |

Note: The table presents the structures involved in the tautomeric equilibrium. Specific chemical shift data is dependent on solvent and temperature conditions and is detailed in specialized research literature.

Exchange Spectroscopy (EXSY) is a two-dimensional NMR technique used to study chemical exchange processes, such as the tautomeric interconversion between the azide and tetrazole forms. By correlating signals of nuclei that are exchanging between different chemical environments, EXSY can provide qualitative evidence of the exchange and allow for the quantitative determination of its kinetic parameters.

For the equilibrium between the tautomers of this compound, an EXSY experiment would show cross-peaks connecting the NMR signals of the azide form with those of the two tetrazole forms. The intensity of these cross-peaks is related to the rate of exchange. By conducting EXSY experiments at various temperatures and analyzing the data, key kinetic parameters such as the rate constants (k), activation enthalpy (ΔH‡), and activation entropy (ΔS‡) for the forward and reverse reactions of the tautomerization can be calculated. acs.org This provides a detailed understanding of the energy barriers and the dynamics of the intramolecular cyclization process. acs.org

X-ray Diffraction Analysis for Solid-State Structural Confirmation

While NMR and IR spectroscopy are excellent for studying species in solution, determining the structure in the solid state requires different techniques. Although single-crystal X-ray diffraction is the definitive method for elucidating molecular structure in the crystalline phase, studies have utilized solid-state ¹³C NMR with cross-polarization and magic-angle spinning (CP/MAS) to determine the solid-state form of this compound. nih.gov

The analysis revealed that in the crystalline state, the compound does not exist as the azide form or as a mixture. Instead, it exclusively adopts the structure of one of the tetrazole isomers: 7-methyltetrazolo[1,5-a]pyrimidine (Form T1). nih.gov This indicates that the energetic favorability of this specific tautomer, along with crystal packing forces, is sufficient to shift the equilibrium completely to a single form upon crystallization. While X-ray diffraction data for related tetrazolo[1,5-a]pyrimidine (B1219648) structures are available, specific crystallographic parameters for 7-methyltetrazolo[1,5-a]pyrimidine are not found in the surveyed literature. researchgate.netresearchgate.netnih.gov The solid-state NMR data, however, provides clear confirmation of the molecular structure in this phase. nih.gov

Applications of 2 Azido 4 Methylpyrimidine in Contemporary Organic Synthesis

A Key Intermediate in the Synthesis of Fused Heterocycles

The inherent reactivity of 2-Azido-4-methylpyrimidine, largely dictated by the azide-tetrazole tautomerism, positions it as a crucial intermediate in the synthesis of various fused heterocyclic systems. In solution, this compound coexists with its tetrazolo[1,5-a]pyrimidine (B1219648) isomers. nih.gov This equilibrium is sensitive to factors such as solvent polarity and temperature, which can be manipulated to favor one tautomer over the other, thereby directing the course of a chemical reaction.

The presence of the methyl group at the 4-position of the pyrimidine (B1678525) ring influences this equilibrium, leading to a mixture of the azide (B81097) form and the corresponding tetrazolo[1,5-a]pyrimidine. nih.gov This intrinsic property is leveraged in the synthesis of fused pyrimidine derivatives. For instance, thermal or photochemical cyclization of azidopyrimidines, a process that proceeds through a nitrene intermediate, is a known method for constructing fused deazapurine heterocycles. While specific examples detailing the use of this compound in this context are not extensively documented, the general principle of using azidopyrimidines as precursors for such fused systems is well-established in organic synthesis.

The ability to exist in these tautomeric forms makes this compound a strategic starting material for accessing complex molecular architectures that are of interest in medicinal chemistry and materials science.

Crafting Functional Organic Molecules

The azide functional group in this compound is a gateway to a wide array of functional organic molecules. One of the most prominent applications of organic azides is their participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regiospecific construction of 1,2,3-triazole rings.

Given that this compound exists in equilibrium with its tetrazole tautomer, its participation in click chemistry is a testament to the dynamic nature of this equilibrium. The azide form, though potentially in lower concentration depending on the conditions, is sufficiently reactive to undergo cycloaddition with terminal alkynes in the presence of a copper(I) catalyst. This reaction provides a direct route to 1,2,3-triazolyl-substituted pyrimidines. beilstein-archives.org

| Reactant 1 | Reactant 2 | Product Class | Reaction Type |

| This compound (azide tautomer) | Terminal Alkyne | 1,2,3-Triazolyl-substituted Pyrimidines | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

This methodology is highly valuable for the synthesis of molecules with potential applications in drug discovery, as the triazole moiety is a well-known pharmacophore.

Furthermore, the azide group can be reduced to an amine, providing a pathway to 2-amino-4-methylpyrimidine (B85506) derivatives. These amino-pyrimidines are themselves important intermediates in the synthesis of a variety of biologically active compounds. The hydrogenation of the tetrazolo[1,5-a]pyrimidine tautomer can also lead to the formation of reduced pyrimidine systems, such as tetrahydropyrimidines, further expanding the synthetic utility of this starting material. beilstein-archives.org

Paving the Way for Novel Azaheterocycles and Pyrimidine Derivatives

The unique reactivity of this compound and its tautomeric equilibrium with 7-methyltetrazolo[1,5-a]pyrimidine provide a fertile ground for the development of novel azaheterocycles and other pyrimidine derivatives. The tetrazolo[1,5-a]pyrimidine ring system is a significant azaheterocycle in its own right, and its synthesis is often achieved through the cyclocondensation of β-enaminones with 5-aminotetrazole. nih.gov The fact that this compound can exist in this form underscores its role as a precursor to this class of compounds.

Research has shown that the substituents on the pyrimidine ring play a crucial role in the regiochemistry and the position of the azide-tetrazole equilibrium. For instance, the presence of an aryl or methyl group, as in the case of this compound, leads to an equilibrium mixture of the tetrazolo[1,5-a]pyrimidine and the 2-azidopyrimidine (B1655621). nih.gov This allows for a dual reactivity profile, where reactions can potentially occur from either tautomer.

The development of synthetic methodologies that can selectively exploit the reactivity of either the azide or the tetrazole form of this compound will continue to be an active area of research. This will undoubtedly lead to the discovery of new synthetic routes to novel azaheterocycles and a wider array of functionalized pyrimidine derivatives with potential applications across various fields of chemistry.

Future Research Directions and Perspectives

Exploration of Unexplored Chemical Transformations and Reactivities

The azide (B81097) moiety in 2-azido-4-methylpyrimidine is a versatile functional group, primarily known for its participation in azide-tetrazole tautomerism, nucleophilic substitution, and cycloaddition reactions. mdpi.comdigitellinc.com However, a number of intriguing and potentially valuable chemical transformations remain underexplored.

Future investigations could focus on the following areas:

Photochemical and Thermal Reactions: The thermal and photochemical decomposition of aryl azides to generate highly reactive nitrenes is a well-established process. Systematic studies on the photolytic and thermolytic behavior of this compound could unveil novel pathways for the synthesis of fused heterocyclic systems or for the functionalization of C-H bonds through nitrene insertion reactions. The influence of the pyrimidine (B1678525) ring on the reactivity and selectivity of the generated nitrene would be a key aspect of this research.

Reactions with Organometallic Reagents: While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent application, the interaction of this compound with a broader range of organometallic reagents is largely unexplored. Investigating reactions with Grignard reagents, organolithium compounds, or transition metal complexes could lead to novel C-C and C-N bond-forming reactions, providing access to a wider array of substituted pyrimidines.

Domino and Multicomponent Reactions: The development of one-pot, multicomponent reactions involving this compound would be a significant step towards more efficient and sustainable synthesis. Designing reaction cascades where the azide group participates in an initial transformation, followed by further reactions at other positions of the pyrimidine ring, could rapidly generate molecular complexity from simple starting materials.

Azide-Tetrazole Equilibrium as a Reactivity Switch: The azide-tetrazole equilibrium is a fascinating characteristic of azidopyrimidines. mdpi.comresearchgate.net Future work could focus on quantitatively understanding and controlling this equilibrium to modulate the reactivity of the molecule. By shifting the equilibrium towards the azide or tetrazole form through solvent effects, temperature changes, or coordination to metal ions, it may be possible to selectively trigger different reaction pathways. digitellinc.com

A summary of potential unexplored reactions is presented in the table below.

| Reaction Type | Potential Outcome | Key Research Question |

| Photolysis/Thermolysis | Nitrene formation leading to fused heterocycles or C-H functionalization | How does the pyrimidine ring influence nitrene reactivity and selectivity? |

| Organometallic Reactions | Novel C-C and C-N bond formation | What is the reactivity profile with Grignard, organolithium, and other organometallic reagents? |

| Multicomponent Reactions | Rapid generation of complex pyrimidine derivatives | Can sequential reactions be designed in a one-pot fashion? |

| Controlled Azide-Tetrazole Equilibrium | Selective triggering of different reaction pathways | How can external stimuli be used to control the tautomeric equilibrium and subsequent reactivity? |

Design of Novel Synthetic Strategies for this compound Derivatives

The development of new synthetic methods to access a diverse range of this compound derivatives is crucial for exploring their full potential. While classical nucleophilic substitution of a corresponding chloro- or sulfonylpyrimidine is a common approach, future strategies should aim for greater efficiency, diversity, and safety.

Promising avenues for research include:

Flow Chemistry for Safe Azide Synthesis: The synthesis of organic azides can be hazardous due to their potential explosive nature. researchgate.net Continuous flow chemistry offers a safer alternative to batch processing by minimizing the reaction volume and allowing for precise control over reaction parameters. researchgate.net Developing a robust flow synthesis protocol for this compound and its subsequent in-line functionalization would be a significant advancement. researchgate.net

Late-Stage Functionalization: The ability to introduce the azido (B1232118) group or other functionalities at a late stage in a synthetic sequence is highly desirable. Research into C-H activation and functionalization of the pyrimidine ring of pre-existing 4-methylpyrimidine (B18481) derivatives could provide novel and efficient routes to this compound and its analogs.

Combinatorial Synthesis Approaches: The development of solid-phase or solution-phase combinatorial methods would enable the rapid generation of libraries of this compound derivatives. This would be particularly valuable for screening for biological activity or for identifying compounds with specific material properties.

Enzymatic and Biocatalytic Methods: Exploring the use of enzymes or whole-cell biocatalysts for the synthesis and modification of this compound could offer highly selective and environmentally friendly synthetic routes. For instance, the use of diazotransfer reagents in biocatalytic systems could be explored for the synthesis of azido-containing nucleoside analogs. rsc.org

The table below outlines potential novel synthetic strategies.

| Synthetic Strategy | Advantages | Key Research Focus |

| Flow Chemistry | Enhanced safety, precise process control, scalability | Optimization of reaction conditions for continuous production and in-line functionalization. |

| Late-Stage C-H Azidation | Increased synthetic efficiency, access to novel derivatives | Development of selective catalysts and reaction conditions for C-H functionalization of the pyrimidine core. |

| Combinatorial Synthesis | Rapid generation of compound libraries for screening | Development of robust solid-phase or solution-phase synthetic protocols. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Identification and engineering of enzymes for the synthesis and modification of azidopyrimidines. |

Integration into Advanced Material Science Methodologies

The unique chemical properties of this compound make it a promising candidate for incorporation into a variety of advanced materials. The azide group serves as a versatile "handle" for post-synthetic modification via click chemistry and other bioorthogonal reactions. mdpi.comresearchgate.net

Future research in this area could explore:

Functional Polymers and Dendrimers: this compound can be used as a monomer or a functionalizing agent in the synthesis of polymers and dendrimers. The resulting materials could have applications in drug delivery, sensing, or as functional coatings, with the pyrimidine core potentially influencing properties such as thermal stability or metal coordination.

Bioconjugation and Chemical Biology: The azide group is widely used for the site-specific labeling of biomolecules. rsc.org this compound derivatives could be developed as novel probes for studying biological processes or as building blocks for the synthesis of modified nucleic acids or peptides with tailored properties. researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms of the pyrimidine ring can act as ligands for metal ions. The synthesis of MOFs or coordination polymers incorporating this compound as a linker could lead to materials with interesting porous structures, catalytic activity, or sensing capabilities. The azide group within the framework could be further functionalized to tune the material's properties.

Smart Materials and Sensors: The azide-tetrazole equilibrium is sensitive to environmental factors such as solvent polarity and temperature. mdpi.com This property could be harnessed to develop "smart" materials that respond to external stimuli. For example, a polymer incorporating this compound could exhibit changes in its physical or chemical properties in response to a specific analyte or temperature change.

The following table summarizes potential applications in material science.

| Material Type | Potential Application | Key Role of this compound |

| Functional Polymers | Drug delivery, coatings, electronics | Monomer or functionalizing agent, pyrimidine core for property tuning. |

| Bioconjugates | Biological probes, modified biopolymers | Azide handle for bioorthogonal ligation. |

| Metal-Organic Frameworks | Catalysis, gas storage, sensing | Ligand for metal coordination, post-synthetic modification via the azide group. |

| Smart Materials | Sensors, responsive materials | Azide-tetrazole equilibrium as a stimulus-responsive switch. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。